(2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolutegravir O-β-D-Glucuronide: is a metabolite of the HIV integrase inhibitor dolutegravir. It is formed primarily by the UDP-glucuronosyltransferase isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes . This compound plays a crucial role in the metabolism and excretion of dolutegravir, which is used in the treatment of HIV-1 infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dolutegravir involves multiple steps, including the construction of a pyridone ring, cyclization using 3-®-amino-1-butanol, and several sequential chemical transformations . The synthesis of dolutegravir O-β-D-Glucuronide specifically involves the glucuronidation of dolutegravir, primarily facilitated by the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods: Industrial production of dolutegravir and its metabolites, including dolutegravir O-β-D-Glucuronide, often involves continuous flow chemistry. This method significantly reduces reaction time and improves yield compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Dolutegravir O-β-D-Glucuronide undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to dolutegravir. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions: The glucuronidation reaction typically involves dolutegravir, UDP-glucuronic acid, and the enzyme UDP-glucuronosyltransferase. The reaction conditions include an aqueous environment and physiological pH .
Major Products: The primary product of this reaction is dolutegravir O-β-D-Glucuronide, which is more water-soluble and can be excreted more easily from the body .
Scientific Research Applications
Dolutegravir O-β-D-Glucuronide is primarily studied in the context of HIV treatment. It is used to understand the metabolism and excretion pathways of dolutegravir, which helps in optimizing dosing regimens and minimizing side effects . Additionally, research on this compound contributes to the development of new HIV treatments and the improvement of existing therapies .
Mechanism of Action
Dolutegravir O-β-D-Glucuronide itself does not have a direct therapeutic effect. Instead, it is a metabolite formed from dolutegravir, which inhibits HIV-1 integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration into the host cell . This inhibition prevents the replication of the virus and helps in controlling HIV infection .
Comparison with Similar Compounds
Raltegravir: Another HIV integrase inhibitor, but with different pharmacokinetic properties.
Elvitegravir: Similar to dolutegravir but requires pharmacologic boosting for efficacy.
Bictegravir: A newer integrase inhibitor with a similar mechanism of action but different resistance profiles.
Uniqueness: Dolutegravir O-β-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its water solubility and facilitates excretion. This property is crucial for the effective clearance of dolutegravir from the body, making it an essential component of the drug’s metabolic pathway .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F2N3O11/c1-10-4-5-40-15-9-30-8-13(23(36)29-7-11-2-3-12(27)6-14(11)28)17(32)21(16(30)24(37)31(10)15)41-26-20(35)18(33)19(34)22(42-26)25(38)39/h2-3,6,8,10,15,18-20,22,26,33-35H,4-5,7,9H2,1H3,(H,29,36)(H,38,39)/t10-,15+,18+,19+,20-,22+,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWVIGYRNQZNSD-DGPWBEAXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F2N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.